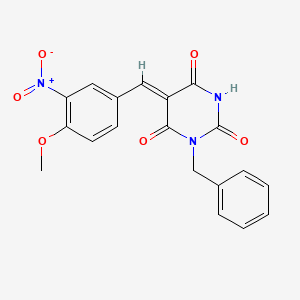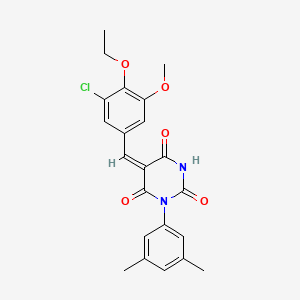
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research. DPTU belongs to the class of thiourea compounds, which are known for their diverse biological and pharmacological activities. In
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to inhibit the activity of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have several biochemical and physiological effects. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to reduce oxidative stress and inflammation in various tissues, such as the brain, liver, and kidney. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is a stable compound that can be easily synthesized and stored. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is also a relatively inexpensive compound that can be used in high-throughput screening assays. However, N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea also has some limitations for lab experiments. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has a low solubility in water, which can limit its bioavailability in vivo. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea also has a high lipophilicity, which can affect its distribution and metabolism in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea. One direction is to investigate the structure-activity relationship of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea in vivo to optimize its dosing and administration. A third direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Overall, the research on N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has the potential to provide new insights into the mechanisms of oxidative stress and inflammation and to identify new therapeutic targets for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been widely used in scientific research as a tool compound to study the function of various biological systems. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to modulate the activity of several enzymes, such as cytochrome P450, monoamine oxidase, and peroxidase. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been used to investigate the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3,3-diphenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S/c23-19-11-13-20(14-12-19)25-22(26)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQJKVCLZTFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3,3-diphenylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)
![N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)

![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)
![N-(4-chlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740164.png)
![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)

